molecular formula C6H11O3P B1217909 Trimethylolpropane phosphite CAS No. 824-11-3

Trimethylolpropane phosphite

Cat. No.: B1217909
CAS No.: 824-11-3
M. Wt: 162.12 g/mol
InChI Key: QRUSNTDXJQBKBI-UHFFFAOYSA-N
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Description

Trimethylolpropane phosphite, also known as 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, is a phosphite ester with the chemical formula C6H11O3P. It is commonly used as a ligand in organometallic chemistry. This compound appears as a white waxy solid and is soluble in organic solvents. It is known for its high toxicity .

Mechanism of Action

Target of Action

Trimethylolpropane phosphite, also known as EtCage, is primarily used as a ligand in organometallic chemistry . A ligand is a molecule that binds to a central metal atom to form a coordination complex in organometallic compounds. The role of the ligand is to donate electron pairs to the metal atom, facilitating various chemical reactions.

Mode of Action

This compound interacts with its targets (metal atoms) by forming coordination complexes. It is highly basic for a phosphite and has a small ligand cone angle (101°), which allows it to form several complexes . For instance, it forms complexes such as [ (EtCage) 2 Mo (CO) 4 ], [Ir 4 (CO) 11 (EtCage)], and (CpMe 5 )RuCl (EtCage) 2 .

Biochemical Pathways

Phosphorus, a component of the compound, plays a critical role in several biochemical pathways, including atp synthesis, nadph production, and is present in several key enzymes .

Pharmacokinetics

It’s known that the compound is a white solid that is soluble in organic solvents , which could influence its absorption and distribution.

Result of Action

The compound forms an isolable ozonide, which degrades above 0 °C to release singlet O2 . This reaction could potentially be used in various chemical processes. It’s important to note that this compound is highly toxic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it slowly reacts with water to form phosphorous acid and trimethylol, an alcohol . Additionally, it may react with strong reducing agents such as hydrides to form highly toxic and flammable phosphine, a gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Biochemical Analysis

Biochemical Properties

Trimethylolpropane phosphite plays a significant role in biochemical reactions, particularly in coordination chemistry. It acts as a ligand, forming complexes with various metals due to its highly basic nature and small ligand cone angle . The compound interacts with enzymes and proteins involved in metal-phosphorus bonding, such as those in coordination complexes . These interactions are crucial for the formation of stable complexes that are essential in various biochemical processes.

Cellular Effects

This compound has profound effects on cellular processes. It influences cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways and gene expression . The compound’s high toxicity can lead to significant cellular damage, affecting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with metals is a key aspect of its molecular mechanism, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it can form isolable ozonides, which degrade above 0°C to release singlet oxygen, further impacting its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, but at high doses, it can cause severe toxic effects, including convulsions and potential fatality . Understanding the dosage thresholds is essential for evaluating its safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s role in metal-phosphorus bonding is particularly significant, influencing metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation, affecting its overall biochemical activity and toxicity.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, impacting its activity and function within the cell.

Preparation Methods

Trimethylolpropane phosphite can be synthesized through two primary methods:

Chemical Reactions Analysis

Trimethylolpropane phosphite undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and metal complexes. Major products formed from these reactions include singlet oxygen, phosphine gas, and various metal complexes .

Scientific Research Applications

Trimethylolpropane phosphite has several scientific research applications:

    Chemistry: It is used as a ligand in organometallic chemistry, forming complexes with various metals.

    Biology: Its high toxicity makes it a subject of study in toxicology and pharmacology.

    Medicine: Research into its toxic effects can provide insights into developing antidotes and treatments for poisoning.

    Industry: It is used in the stabilization of polymers against degradation during processing and long-term applications. .

Comparison with Similar Compounds

Trimethylolpropane phosphite can be compared with other phosphite esters such as:

    Trimethylphosphite: Similar in structure but differs in its reactivity and applications.

    Triphenyl phosphite: Used as an antioxidant and stabilizer in polymers, but has different physical and chemical properties.

    Triethyl phosphite: Another phosphite ester with distinct applications in organic synthesis and polymer stabilization.

This compound is unique due to its specific structure, which allows it to form stable complexes with metals and its high toxicity, making it a valuable compound in toxicological studies .

Properties

IUPAC Name

4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
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InChI

InChI=1S/C6H11O3P/c1-2-6-3-7-10(8-4-6)9-5-6/h2-5H2,1H3
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InChI Key

QRUSNTDXJQBKBI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC12COP(OC1)OC2
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Molecular Formula

C6H11O3P
Record name TRIMETHYLOLPROPANE PHOSPHITE
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DSSTOX Substance ID

DTXSID10871809
Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl-
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Molecular Weight

162.12 g/mol
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Physical Description

Trimethylolpropane phosphite appears as a solid. (EPA, 1998)
Record name TRIMETHYLOLPROPANE PHOSPHITE
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CAS No.

824-11-3
Record name TRIMETHYLOLPROPANE PHOSPHITE
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Record name 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
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Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Trimethylolpropane phosphite?

A1: this compound, also known as 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, has the molecular formula C6H11O3P and a molecular weight of 162.12 g/mol []. It is a bicyclic phosphite with a cage-like structure.

Q2: How does this compound interact with transition metals, and what are the downstream effects?

A2: this compound acts as a ligand, coordinating to transition metals like manganese and palladium [, ]. This interaction stems from the lone pair of electrons on the phosphorus atom, which forms a coordinate bond with the metal center. The steric bulk of the ligand, characterized by a cone angle of 101° [], influences the number of ligands that can bind to the metal and the geometry of the resulting complex.

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